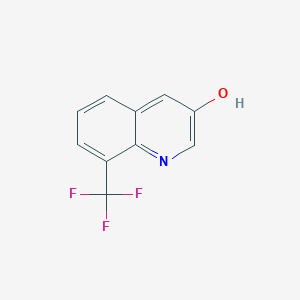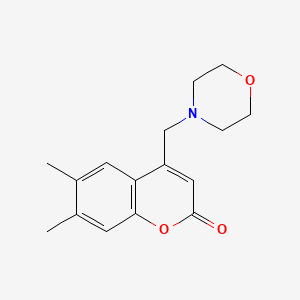![molecular formula C22H17BrN6O2 B2611165 1-(4-bromophenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1030100-28-7](/img/structure/B2611165.png)
1-(4-bromophenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-4(5H)-one ring, a 1,2,4-oxadiazole ring, and a phenyl ring. These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[3,4-d]pyrimidin-4(5H)-one ring and the 1,2,4-oxadiazole ring. The exact synthesis would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and HPLC are often used to characterize newly synthesized compounds .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the bromophenyl group might undergo reactions typical of aryl halides .Aplicaciones Científicas De Investigación
Anticancer and Anti-inflammatory Applications
Anticancer Activity : A study by Rahmouni et al. (2016) explored a series of pyrazolopyrimidine derivatives, similar in structure to the compound . These compounds demonstrated notable cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, indicating potential anticancer applications. The structure-activity relationship (SAR) was also discussed in this research, providing insights into how the chemical structure influences biological activity Rahmouni et al., 2016.
Anti-5-Lipoxygenase Agents : The same study by Rahmouni et al. (2016) also screened these compounds for 5-lipoxygenase inhibition activities. 5-Lipoxygenase is an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators. Therefore, inhibition of this enzyme suggests potential anti-inflammatory applications Rahmouni et al., 2016.
Antimicrobial Applications
Antimicrobial Activity : El-sayed et al. (2017) synthesized a series of 4-substituted pyrazolo[3,4-d]pyrimidine derivatives, demonstrating moderate to outstanding antimicrobial activity against various bacteria and fungi. This highlights the potential of similar pyrazolopyrimidine compounds in treating bacterial and fungal infections El-sayed et al., 2017.
Activity Against Gram-Positive and Gram-Negative Bacteria : The study by El-sayed et al. found that certain synthesized compounds showed efficacy against Gram-positive bacteria like Streptococcus pneumonia and Bacillus subtilis, as well as Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli El-sayed et al., 2017.
Synthesis and Structural Studies
Synthesis of Novel Derivatives : Studies like those by Rahmouni et al. (2014) and Miyashita et al. (1990) have focused on the synthesis of novel pyrazolopyrimidine derivatives, providing a foundation for the development of new compounds with potential biological activities Rahmouni et al., 2014; Miyashita et al., 1990.
Characterization and Structural Analysis : The research by Rahmouni et al. (2014) and others have extensively used techniques like NMR, IR, and mass spectrometry for the characterization of pyrazolopyrimidine derivatives. Such studies provide critical information about the structure and properties of these compounds Rahmouni et al., 2014.
Mecanismo De Acción
The mechanism of action of this compound would depend on its structure and the target it interacts with. Pyrazoline derivatives have been studied for their potential biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-bromophenyl)-5-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN6O2/c1-13-3-4-15(9-14(13)2)20-26-19(31-27-20)11-28-12-24-21-18(22(28)30)10-25-29(21)17-7-5-16(23)6-8-17/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBMDMMGKXRBNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

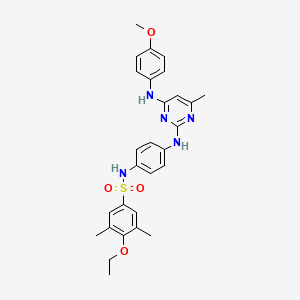
![[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2611086.png)
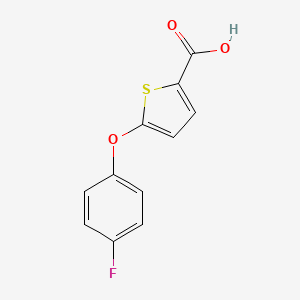
![8-chloro-2-(2-(4-fluorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2611088.png)
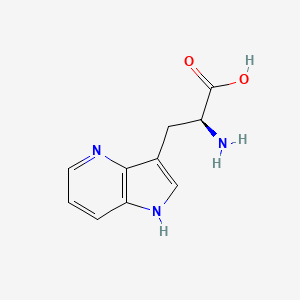
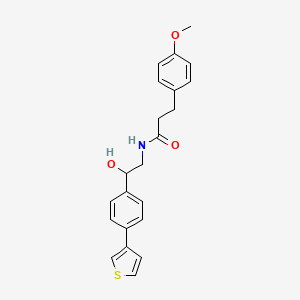
![4-[(6-Methoxypyrimidin-4-yl)amino]-N-(4-methylphenyl)piperidine-1-carboxamide](/img/structure/B2611093.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzenesulfonamide](/img/structure/B2611094.png)


![N-[[2-(4-Fluorophenyl)-1-(hydroxymethyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2611098.png)
